4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

Biotransformation Microbial hydroxylation Aspergillus tamarii

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol (CAS 23567‑67‑1) is a para‑phenolic thiatriazole that cannot be generically substituted. The para‑OH group imparts unique hydrogen‑bonding and electron‑donating properties critical for selective microbial para‑hydroxylation (Aspergillus tamarii NRRL 3280, up to 78.9% conversion) and enables derivatization via alkylation, acylation or Mitsunobu reactions. The phenol handle also distinguishes it from non‑phenolic analogs (e.g., 5‑anilino‑1,2,3,4‑thiatriazole), ensuring reproducible crystallization, reactivity and downstream outcomes. Supplied as anhydrous form or monohydrate (CAS 256348‑45‑5, mp 153 °C dec.) for polymorph screening. Choose this scaffold when a tunable phenolic linker is required.

Molecular Formula C7H6N4OS
Molecular Weight 194.22 g/mol
CAS No. 23567-67-1
Cat. No. B1194615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2,3,4-Thiatriazol-5-ylamino)phenol
CAS23567-67-1
SynonymsAbbott 31699
Molecular FormulaC7H6N4OS
Molecular Weight194.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NN=NS2)O
InChIInChI=1S/C7H6N4OS/c12-6-3-1-5(2-4-6)8-7-9-10-11-13-7/h1-4,12H,(H,8,9,11)
InChIKeyHSMPDEMRJJNQME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,2,3,4-Thiatriazol-5-ylamino)phenol (CAS 23567-67-1) – Procurement-Ready Physicochemical and Structural Baseline


4-(1,2,3,4-Thiatriazol-5-ylamino)phenol (CAS 23567‑67‑1), also referred to as 5‑(p‑hydroxyanilino)‑1,2,3,4‑thiatriazole, is a heterocyclic compound with the molecular formula C₇H₆N₄OS and a molecular weight of 194.21 g/mol [1]. The structure consists of a 1,2,3,4‑thiatriazole ring linked via an amino bridge to a para‑phenol moiety, placing it within the class of 5‑(substituted)amino‑1,2,3,4‑thiatriazoles [2]. It is commercially available in anhydrous form (CAS 23567‑67‑1) and as a monohydrate (CAS 256348‑45‑5); the hydrate exhibits a melting point of 153 °C with decomposition .

Why Generic Substitution Fails for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol (CAS 23567-67-1)


Generic substitution among 5‑(arylamino)‑1,2,3,4‑thiatriazoles is not scientifically justifiable because the presence and position of the para‑phenolic hydroxyl group on the phenyl ring fundamentally alters both physicochemical properties and biological/chemical reactivity relative to non‑phenolic analogs (e.g., 5‑anilino‑1,2,3,4‑thiatriazole, CAS 13078‑30‑3) or ortho‑/meta‑hydroxy isomers . The electron‑donating and hydrogen‑bonding capabilities of the p‑OH substituent influence the compound's melting point, solubility profile, and its behavior in enzymatic or chemical transformations—as demonstrated by the selective microbial para‑hydroxylation of the parent 5‑anilino derivative, which yields precisely this compound in high conversion [1]. Substituting an analog lacking the phenolic group would therefore introduce uncontrolled variability in reaction outcomes, crystallization behavior, and downstream derivatization possibilities.

Quantitative Evidence Guide for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol (CAS 23567-67-1)


Biotransformation Yield: Microbial para-Hydroxylation of 5-Anilino-1,2,3,4-thiatriazole

In a head‑to‑head microbial biotransformation study, Aspergillus tamarii NRRL 3280 converted 5‑anilino‑1,2,3,4‑thiatriazole (AT) specifically to 4‑(1,2,3,4‑thiatriazol‑5‑ylamino)phenol (p‑HT) with a high conversion efficiency [1].

Biotransformation Microbial hydroxylation Aspergillus tamarii

Thermal Stability Differentiation: Melting Point versus 5-Anilino Analog

The melting point of the monohydrate form of 4‑(1,2,3,4‑thiatriazol‑5‑ylamino)phenol is reported as 153 °C (decomposition) , which is approximately 10 °C higher than the melting point of its non‑phenolic counterpart 5‑anilino‑1,2,3,4‑thiatriazole (142‑143 °C, decomposition) .

Thermal analysis Melting point Stability

Derivatization Potential: Phenolic –OH as a Functional Handle

The para‑phenolic hydroxyl group in 4‑(1,2,3,4‑thiatriazol‑5‑ylamino)phenol provides a versatile reactive site for further chemical modification (e.g., alkylation, acylation, sulfonation) that is absent in the non‑phenolic 5‑anilino‑1,2,3,4‑thiatriazole (CAS 13078‑30‑3) [1].

Synthetic intermediate Building block Derivatization

High‑Value Research and Industrial Application Scenarios for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol (CAS 23567-67-1)


Biocatalytic Production of para‑Hydroxylated Thiatriazole Intermediates

Leverage the well‑characterized biotransformation of 5‑anilino‑1,2,3,4‑thiatriazole by Aspergillus tamarii NRRL 3280 to produce 4‑(1,2,3,4‑thiatriazol‑5‑ylamino)phenol in high yield (up to 78.9% conversion). This compound serves as a key intermediate for further synthetic elaboration, particularly where a phenolic handle is required [1].

Medicinal Chemistry Building Block for Derivatization

Use 4‑(1,2,3,4‑thiatriazol‑5‑ylamino)phenol as a core scaffold for the synthesis of novel heterocyclic libraries. The para‑phenolic –OH group can be exploited to introduce diverse substituents via alkylation, acylation, or Mitsunobu reactions, generating analogs that are not accessible from non‑phenolic thiatriazoles [2].

Solid‑State and Crystallization Studies of Hydrated Heterocycles

Employ the monohydrate form (CAS 256348‑45‑5) in solid‑state characterization and crystallization screening studies. Its distinct melting point (153 °C, dec.) relative to anhydrous analogs provides a useful reference for polymorph and hydrate stability investigations .

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